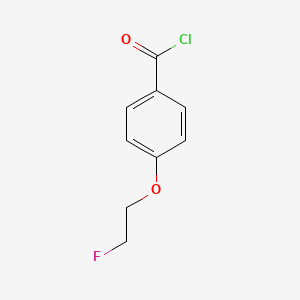
Mono(4-hydroxypentyl)phthalate-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono(4-hydroxypentyl)phthalate-d4 is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of phthalic acid and is used in various scientific research applications, particularly in the study of metabolic pathways and environmental pollutant standards.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mono(4-hydroxypentyl)phthalate-d4 typically involves the esterification of phthalic anhydride with 4-hydroxypentanol-d4. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
Mono(4-hydroxypentyl)phthalate-d4 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ketopentyl phthalate or 4-carboxypentyl phthalate.
Reduction: Formation of 4-hydroxypentyl alcohol.
Substitution: Formation of various substituted phthalate derivatives.
Aplicaciones Científicas De Investigación
Mono(4-hydroxypentyl)phthalate-d4 is widely used in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of phthalate metabolism in living organisms.
Medicine: Used in clinical diagnostics for imaging and diagnosis of various diseases.
Industry: Applied as an environmental pollutant standard for detecting phthalate contamination in air, water, soil, and food.
Mecanismo De Acción
The mechanism of action of Mono(4-hydroxypentyl)phthalate-d4 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms allow researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the metabolic fate of phthalates and their potential effects on health and the environment.
Comparación Con Compuestos Similares
Similar Compounds
- Mono(2-ethylhexyl)phthalate
- Mono(2-hydroxyethyl)phthalate
- Mono(4-hydroxybutyl)phthalate
Uniqueness
Mono(4-hydroxypentyl)phthalate-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research compared to its non-labeled counterparts.
Propiedades
Número CAS |
1346600-18-7 |
|---|---|
Fórmula molecular |
C13H16O5 |
Peso molecular |
256.29 |
Nombre IUPAC |
2,3,4,5-tetradeuterio-6-(4-hydroxypentoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C13H16O5/c1-9(14)5-4-8-18-13(17)11-7-3-2-6-10(11)12(15)16/h2-3,6-7,9,14H,4-5,8H2,1H3,(H,15,16)/i2D,3D,6D,7D |
Clave InChI |
PDIKFAUTXCJYHZ-USSMZTJJSA-N |
SMILES |
CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)O |
Sinónimos |
1,2-(Benzene-d4)dicarboxylic Acid Mono-4-hydroxypentyl Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


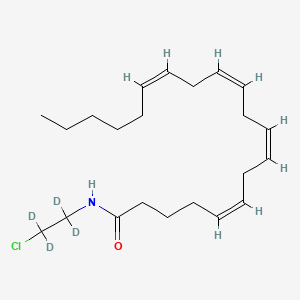
![2-Methyl-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one](/img/structure/B585163.png)
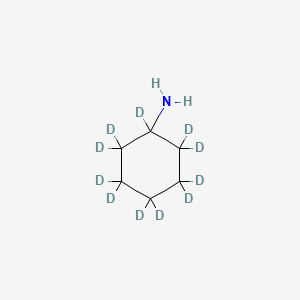
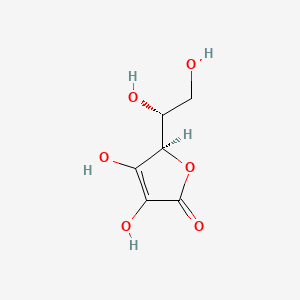
![10-Bromo-7H-benzo[c]carbazole](/img/structure/B585168.png)
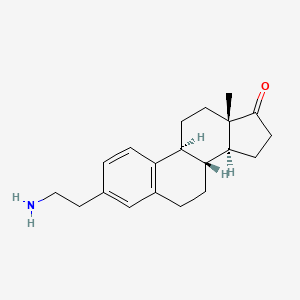
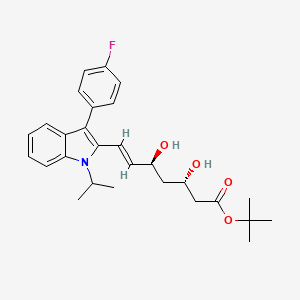
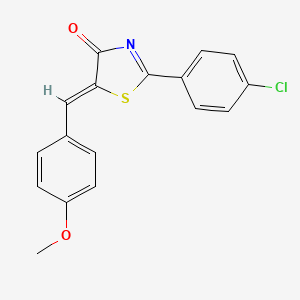
![tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B585177.png)
